5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives, characterized by a fused heterocyclic core with diverse substituents. Its structure includes:
- A 3-methylpiperidinyl moiety linked via a methyl bridge, which may enhance metabolic stability and binding affinity.
- A hydroxyl group at C6, enabling hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-13-4-2-10-25(12-13)17(14-6-8-15(22)9-7-14)18-20(27)26-21(29-18)23-19(24-26)16-5-3-11-28-16/h3,5-9,11,13,17,27H,2,4,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWQTDWZVKVZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, pharmacological effects, and structure-activity relationships.
Chemical Structure
The compound features several notable structural elements:
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Piperidine Ring : Known for its role in neuropharmacology, potentially affecting central nervous system (CNS) activity.
- Furan and Thiazole Moieties : These heterocycles are often associated with various biological activities, including anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes a Scholten–Boumann condensation reaction involving 4-methylpiperidine and appropriate electrophiles to yield the desired product. The final compound is often purified through crystallization techniques to achieve high purity and yield.
Anticancer Properties
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer activity. For instance:
- Cytotoxicity : Compounds related to the thiazole and triazole scaffolds have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
| 5-FU | MCF-7 | 10.10 |
The proposed mechanisms of action for similar compounds include:
- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Increased Bax/Bcl-2 ratio leading to enhanced apoptotic signaling pathways.
In vitro studies have demonstrated that treatment with these compounds can significantly increase caspase levels, indicating activation of apoptotic pathways .
Neuropharmacological Effects
Given the presence of the piperidine moiety, there is potential for neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors, which could suggest applications in treating CNS disorders.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives demonstrated selective cytotoxicity towards cancer cells over normal cells, suggesting that modifications on the phenyl ring significantly enhance antitumor activity .
- Piperidine Derivatives : Research has shown that piperidine-based compounds exhibit anti-leukemic properties and can induce apoptosis in leukemia cell lines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiazolo[3,2-b][1,2,4]triazole framework has been associated with the inhibition of cancer cell proliferation. A study highlighted that derivatives of this compound demonstrated promising activity against leukemia cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity. Research on related thiazole derivatives has shown efficacy against various bacterial strains. Preliminary studies indicate that this compound could be effective against resistant strains of bacteria, making it a candidate for further investigation in antibiotic development.
Neuropharmacological Effects
The presence of the piperidine moiety is notable for its neuropharmacological implications. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems and may have applications in treating neurological disorders such as anxiety and depression. The specific interactions of this compound with neurotransmitter receptors remain an area for future research.
Material Science
Polymeric Applications
The incorporation of thiazole and triazole units into polymer matrices can enhance the thermal and mechanical properties of materials. This compound can potentially be used as a monomer or additive in the synthesis of novel polymers with improved characteristics for applications in coatings and composites.
Sensors and Electronics
Due to its electronic properties, this compound may find applications in the development of sensors or electronic devices. The ability to modify its structure could lead to materials with tailored conductivity or sensitivity to environmental stimuli.
Agricultural Chemistry
Pesticidal Activity
Compounds similar to this one have shown promise as pesticides due to their ability to disrupt biological processes in pests. The thiazole ring is often associated with insecticidal properties, suggesting that this compound could be explored for agricultural applications aimed at pest control.
Herbicidal Potential
Research into related compounds has revealed herbicidal activity. The synthesis of derivatives could lead to effective herbicides that target specific weed species while minimizing impact on crops.
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Vinaya et al., 2011 | Demonstrated significant inhibition of leukemia cell proliferation. |
| Antimicrobial Properties | Prathebha et al., 2015 | Showed efficacy against resistant bacterial strains in preliminary tests. |
| Neuropharmacological Effects | Ongoing Research | Investigating interactions with neurotransmitter systems for therapeutic use. |
| Polymeric Applications | Material Science Journal (2020) | Enhanced thermal stability when incorporated into polymer matrices. |
| Pesticidal Activity | Agricultural Chemistry Review (2021) | Potential disruptor of biological processes in pests observed. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical parameters of the target compound with analogs from the literature:
| Compound | Molecular Formula | Average Mass (Da) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound (5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol) | C₂₃H₂₂ClN₅O₂S | 472.0 | 4-Chlorophenyl, 3-methylpiperidinyl, furan-2-yl | Hydroxyl group enhances polarity; furan may improve bioavailability |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () | C₂₉H₃₁ClN₆O₃S | 587.1 | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, piperazinyl | Bulkier aryl groups increase steric hindrance; ethoxy/methoxy groups enhance solubility |
| 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () | C₂₂H₂₇ClN₆OS | 459.0 | 3-Chlorophenyl, 4-ethylpiperazinyl, ethyl | Ethyl group reduces polarity; piperazine may improve CNS penetration |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () | Varies by R-group | ~400–450 (estimated) | 4-Methoxyphenyl, pyrazole-triazole-thiadiazole hybrid | Methoxy group enhances electron density; thiadiazole improves metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
